5,8-Difluoro-2H-chromene
Overview
Description
Synthesis Analysis
A significantly improved synthesis of 5,8-difluoro-2H-chromene using silicone oil as the reaction solvent has been described . This new method eliminated the tedious workup and large quantity of waste produced via conventional methods .Molecular Structure Analysis
The molecular formula of this compound is C9H6F2O . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .Physical and Chemical Properties Analysis
This compound has a molecular weight of 168.14 . It is a liquid at room temperature .Scientific Research Applications
Synthesis Techniques :
- Kong, Meng, and Su (2015) described an improved synthesis of 5,8-difluoro-2H-chromene using silicone oil as a solvent, which eliminates tedious workups and reduces waste production compared to conventional methods (Kong, Meng, & Su, 2015).
- Ou, Jiang, and Liu (2013) synthesized a series of 2,2-difluoro-2H-chromenes through tandem reactions, providing insights into the role of the reaction environment on the defluorination process (Ou, Jiang, & Liu, 2013).
Material Science Applications :
- Ranjbar‐Karimi, Hashemi-Uderji, and Mousavi (2011) explored an environmentally friendly synthesis of 2H-chromen-2-ones derivatives, demonstrating the potential of 2H-chromenes in material science (Ranjbar‐Karimi, Hashemi-Uderji, & Mousavi, 2011).
- Liu, Evans, and Das (2008) synthesized 2H-chromene derivatives as part of a project to develop inhibitors for TGF-β receptors (Liu, Evans, & Das, 2008).
Biological and Photophysical Properties :
- Coelho et al. (2002) discussed the synthesis and photochromic behavior of novel 2H-chromenes derived from fluorenone, highlighting their unique photophysical properties (Coelho et al., 2002).
- Majumdar et al. (2015) reviewed various catalytic methodologies for the synthesis of 2H-chromenes, which have a broad spectrum of biological activities (Majumdar et al., 2015).
- Raj and Lee (2020) explored the biological activities of 2H/4H-chromene, noting their potential in various therapeutic applications (Raj & Lee, 2020).
Novel Synthesis and Applications :
- Song et al. (2017) developed a new approach for the synthesis of 8-substituted 2H-chromenes, which has potential for the synthesis of natural products (Song et al., 2017).
- Xu et al. (2021) reported the gram-scale synthesis of chromene/chromane-type aryne precursors, demonstrating their potential in the synthesis of novel organic compounds (Xu et al., 2021).
Future Directions
The future directions of research on 5,8-Difluoro-2H-chromene could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the diverse biological profiles of chromenes, there is potential for designing and developing potent leads of 2H/4H-chromene analogs for promising biological activities .
Properties
IUPAC Name |
5,8-difluoro-2H-chromene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVFHSARMKZJDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(C=CC(=C2O1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626053 | |
Record name | 5,8-Difluoro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457628-37-4 | |
Record name | 5,8-Difluoro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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